molecular formula C17H14BrN3 B12521789 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-63-2

1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12521789
CAS No.: 654650-63-2
M. Wt: 340.2 g/mol
InChI Key: XQFNXAKDNRNUDZ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the bromophenyl group and the pyrazoloquinoline scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of the bromophenyl group and the pyrazoloquinoline scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

654650-63-2

Molecular Formula

C17H14BrN3

Molecular Weight

340.2 g/mol

IUPAC Name

1-(2-bromophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14BrN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3

InChI Key

XQFNXAKDNRNUDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Br

Origin of Product

United States

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